molecular formula C11H15NO3 B1423540 Methyl 2-amino-2-(4-methoxyphenyl)propanoate CAS No. 1178066-89-1

Methyl 2-amino-2-(4-methoxyphenyl)propanoate

Cat. No.: B1423540
CAS No.: 1178066-89-1
M. Wt: 209.24 g/mol
InChI Key: BMPGDZRQOZUPKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and contains an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride . Another method involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by hydrolysis and reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-methoxyphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-methoxyphenyl)propanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-2-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGDZRQOZUPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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